N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide
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Overview
Description
N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound is commonly referred to as CPP-ACP and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
CPP-ACP acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and pleasure. By acting on this receptor, CPP-ACP can modulate dopamine signaling and affect behavior. Additionally, CPP-ACP has been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP-ACP has been shown to increase dopamine release in the prefrontal cortex and striatum. Additionally, CPP-ACP has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Finally, CPP-ACP has been shown to modulate the activity of the immune system, suggesting that it may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for lab experiments. It is a highly pure compound that can be synthesized with high yield. Additionally, CPP-ACP has been extensively studied in animal models, which provides a wealth of information about its potential effects. However, CPP-ACP also has limitations. It is a relatively new compound, and its effects in humans are not well understood. Additionally, CPP-ACP has potential side effects that need to be carefully studied before it can be used in human trials.
Future Directions
There are several future directions for research on CPP-ACP. First, more studies are needed to understand the potential side effects of CPP-ACP. Additionally, studies are needed to determine the optimal dosage and administration route for CPP-ACP in humans. Finally, studies are needed to determine the potential therapeutic uses of CPP-ACP in humans, particularly in the treatment of addiction, depression, and anxiety disorders.
Conclusion
In conclusion, CPP-ACP is a synthetic compound that has gained attention in the scientific community for its potential use as a pharmacological tool. It has been extensively studied for its biochemical and physiological effects and has shown potential as an antipsychotic, anxiolytic, and immunomodulatory agent. While CPP-ACP has several advantages for lab experiments, it also has limitations that need to be carefully studied. Overall, CPP-ACP represents a promising area of research for the development of new pharmacological tools.
Synthesis Methods
CPP-ACP is synthesized using a multistep process that involves the reaction of piperidine and 4-methylphenol to form 1-[(4-methylphenoxy)methyl]piperidine. This compound is then reacted with cyclopropanecarbonyl chloride to form N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide. The final product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential use as a pharmacological tool. It has been shown to have antipsychotic and anxiolytic effects in animal models. Additionally, CPP-ACP has been studied for its potential use in treating addiction, depression, and anxiety disorders.
properties
IUPAC Name |
N-cyclopropyl-3-[1-[2-(4-methylphenoxy)acetyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15-4-9-18(10-5-15)25-14-20(24)22-12-2-3-16(13-22)6-11-19(23)21-17-7-8-17/h4-5,9-10,16-17H,2-3,6-8,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFMMTZUFEDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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